5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside (BCIG) is a chromogenic substrate commonly used in scientific research for the detection of the enzyme β-glucuronidase (GUS) []. GUS is an enzyme that can cleave the glycosidic bond between a glucuronide moiety and another molecule. When BCIG is cleaved by GUS, it releases a colored product, typically described as indigo or magenta, which allows for the easy identification of cells or organisms expressing GUS activity [, ].
This application of BCIG is particularly valuable in molecular biology techniques, such as reporter gene assays. In these assays, a reporter gene encoding GUS is introduced into an organism or cell line. If the promoter driving the reporter gene is active, GUS will be produced. The addition of BCIG to the culture medium allows for the visualization of GUS-expressing cells/organisms through the formation of the colored product.
BCIG can serve as an alternative to another popular GUS substrate, 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-GlucA) []. While both substrates function similarly, BCIG is reported to produce a more intense colored product compared to X-GlucA, potentially leading to increased sensitivity in GUS detection assays [].
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is a synthetic compound with the chemical formula C₁₄H₁₅BrClNO₆ and a molecular weight of 408.63 g/mol. This compound is known for its use as a chromogenic substrate in biochemical assays, particularly in the detection of specific enzymes. It is characterized by its unique structural features, including a bromine atom at the 5-position and a chlorine atom at the 6-position of the indoxyl moiety, which contribute to its distinct reactivity and colorimetric properties when subjected to enzymatic reactions .
As mentioned earlier, Magenta-Glucoside serves as a substrate for β-glucuronidase (GUS). The mechanism of action involves the enzyme binding to the sugar moiety of the molecule, followed by the hydrolysis of the glycosidic bond. This cleavage results in the release of the colored aglycone, allowing for the detection and quantification of GUS activity. This property makes Magenta-Glucoside a valuable tool in various research applications, including:
The primary chemical reaction involving 5-bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is its hydrolysis by beta-D-glucosidase. Upon enzymatic cleavage, it produces a colored indoxyl derivative that precipitates, typically resulting in a magenta color. This reaction is beneficial for visualizing enzyme activity in various biological assays. The compound can also undergo other reactions typical of indole derivatives, including electrophilic substitutions and oxidation reactions under specific conditions .
The synthesis of 5-bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside typically involves several steps:
These steps can vary based on the specific reagents and conditions used, but they generally follow standard organic synthesis protocols .
5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside has several applications:
Interaction studies involving 5-bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside focus primarily on its interactions with enzymes such as beta-D-glucosidase. These studies help elucidate the kinetic parameters of enzyme-substrate interactions, including affinity (Km) and maximum velocity (Vmax). Additionally, investigations into how structural modifications affect its reactivity provide insights into designing more effective substrates for enzymatic assays .
Several compounds share structural similarities with 5-bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 5-Bromo-4-chloro-3-indolyl-beta-D-glucopyranoside | Bromine at position 5, chlorine at position 4 | Different colorimetric response upon enzymatic action |
| 5-Bromo-6-chloro-3-indolyl-beta-D-galactopyranoside | Similar structure but with galactose instead of glucose | Exhibits different substrate specificity for enzymes |
| 6-Chloro-3-indoxyl-beta-D-glucopyranoside | Lacks bromine substitution | Used as a substrate for beta-D-glucosidase |
These compounds demonstrate variations in their halogenation patterns and sugar moieties, which influence their reactivity and applications in biochemical assays .
The core structural framework of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is built upon an indole ring system, which forms a bicyclic aromatic structure consisting of a benzene ring fused to a pyrrole ring [1]. This indole moiety serves as the aromatic chromophore and primary reactive center of the molecule.
The indole ring system maintains planarity through aromatic stabilization, with the nitrogen atom at position 1 participating in the conjugated π-electron system [1]. The planar geometry of the indole ring is essential for the compound's optical properties and enzymatic recognition.
The molecule features two halogen substituents positioned on the indole ring: a bromine atom at position 5 and a chlorine atom at position 6 [1] [2]. Both halogens are electron-withdrawing groups that significantly influence the electronic properties of the aromatic system.
The bromine substituent, with a bond length of approximately 1.94 Å, and the chlorine substituent, with a bond length of approximately 1.76 Å, remain coplanar with the indole ring, maintaining the aromatic character of the system . These halogen substitutions create a distinct electronic distribution that affects the compound's reactivity and spectroscopic properties.
The glucopyranose moiety adopts a six-membered ring structure in the stable chair conformation, minimizing steric strain and optimizing spatial arrangement [1]. This pyranose ring contains four hydroxyl groups and one primary alcohol group, providing multiple sites for hydrogen bonding interactions.
The glucose ring maintains its structural integrity through the specific stereochemical configuration at each carbon center, with defined R and S configurations that determine the overall three-dimensional shape of the molecule [1].
The compound exhibits a beta-configuration at the anomeric carbon (C1), designated as (S) stereochemistry [1]. This beta-linkage is crucial for enzyme recognition, as it determines the specificity for beta-glucosidase enzymes that can cleave the glycosidic bond.
The beta-configuration is represented in the systematic IUPAC name: (2S,3R,4S,5S,6R)-2-[(5-bromo-6-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol [1]. This nomenclature explicitly defines the stereochemical arrangement at each chiral center.
The molecule contains five defined atom stereocenters, all located within the glucopyranose ring system [1]. The stereochemical configuration follows the natural D-glucose pattern:
The critical structural feature connecting the indole and glucose moieties is the glycosidic C-O bond, which forms an ether linkage between the C3 position of the indole ring and the C1 position of the glucose ring [1]. This single bond has an approximate length of 1.43 Å and exhibits the characteristic properties of an ether linkage.
The glycosidic bond angle is approximately 116° (C-O-C), allowing for rotational freedom around the glycosidic bond while maintaining the overall L-shaped molecular geometry . This flexibility is important for the compound's ability to interact with enzyme active sites.
The indole ring system contains aromatic C-C bonds with lengths ranging from 1.39 to 1.40 Å, characteristic of aromatic systems with delocalized π-electrons . The indole C-N bond exhibits partial double bond character with a length of approximately 1.37 Å, contributing to the aromatic stabilization of the bicyclic system.
The molecule possesses significant hydrogen bonding capacity through its five hydrogen bond donor sites and six hydrogen bond acceptor sites [1]. The hydroxyl groups on the glucose ring provide multiple opportunities for intermolecular hydrogen bonding, while the indole nitrogen serves as an additional hydrogen bond donor.
The compound exhibits a molecular complexity of 421, as calculated by computational methods [1]. The topological polar surface area is 115 Ų, indicating moderate polarity that contributes to its solubility characteristics [1]. The XLogP3-AA value of 1.2 suggests balanced hydrophilic and lipophilic properties [1].
The molecule contains three rotatable bonds, providing conformational flexibility while maintaining structural integrity [1]. This limited rotational freedom allows for adaptation to enzyme binding sites while preserving the essential geometric features required for biological activity.
The exact mass of 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is 406.97713 Da, with the monoisotopic mass being identical at 406.97713 Da [1]. These precise mass values are essential for analytical identification and quantification using mass spectrometry techniques.
The heavy atom count of 23 reflects the substantial molecular size and complexity of the compound [1]. The formal charge of zero indicates a neutral molecule under standard conditions, with balanced positive and negative charges distributed throughout the structure [1].
The compound is canonicalized in chemical databases, indicating that its structure has been standardized for computational analysis [1]. The absence of undefined atom or bond stereocenters (both equal to zero) confirms the complete stereochemical definition of the molecule [1].
The compound is uniquely identified by its InChI key: CHRVKCMQIZYLNM-RKQHYHRCSA-N [1]. The SMILES representation: C1=C2C(=CC(=C1Br)Cl)NC=C2O[C@H]3C@@HO provides a linear notation that captures the complete structural information including stereochemistry [1].
The dual halogen substitution pattern creates a unique electronic environment compared to mono-halogenated analogs . The combination of bromine and chlorine at positions 5 and 6 respectively results in distinct electronic properties that influence both the molecule's reactivity and its interaction with biological targets.
While 5-Bromo-6-chloro-3-indoxyl-beta-D-glucopyranoside is a synthetic compound, its structural framework relates to naturally occurring indole glycosides [4]. The beta-D-glucopyranose linkage mirrors patterns found in plant secondary metabolites, though the specific halogen substitution pattern is artificial.